molecular formula C13H10ClFO2 B6381302 3-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol CAS No. 1261983-28-1

3-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol

Cat. No.: B6381302
CAS No.: 1261983-28-1
M. Wt: 252.67 g/mol
InChI Key: GJSUAEGPPINFJJ-UHFFFAOYSA-N
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Description

3-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol is a phenol derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on the phenyl rings, which impart specific chemical properties and reactivity.

Properties

IUPAC Name

3-chloro-5-(3-fluoro-4-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO2/c1-17-13-3-2-8(6-12(13)15)9-4-10(14)7-11(16)5-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSUAEGPPINFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685988
Record name 5-Chloro-3'-fluoro-4'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261983-28-1
Record name [1,1′-Biphenyl]-3-ol, 5-chloro-3′-fluoro-4′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261983-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3'-fluoro-4'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 3-methoxyphenol with 2,5-difluoro-4-bromonitrobenzene under high temperature (130°C) and an inert atmosphere for 24 hours . Another approach includes the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar nucleophilic aromatic substitution reactions on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol undergoes various types of chemical reactions, including:

    Nucleophilic Aromatic Substitution: This is the primary reaction used in its synthesis.

    Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like chloro and fluoro can influence the reactivity of the aromatic ring.

    Oxidation and Reduction: These reactions can modify the functional groups attached to the aromatic ring.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like phenols and reaction conditions often involve high temperatures and inert atmospheres.

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution typically yields ether derivatives, while electrophilic aromatic substitution can introduce various substituents onto the aromatic ring.

Scientific Research Applications

3-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol involves its interaction with various molecular targets and pathways. The presence of chloro, fluoro, and methoxy groups can influence its binding affinity to specific enzymes or receptors, thereby modulating biological activities. For instance, its anti-inflammatory effects may be mediated through the inhibition of specific inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol is unique due to the specific combination of chloro, fluoro, and methoxy groups on the phenyl rings. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

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